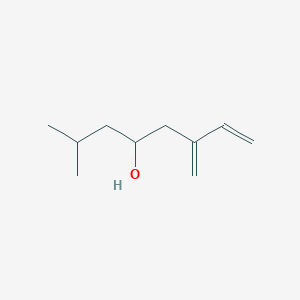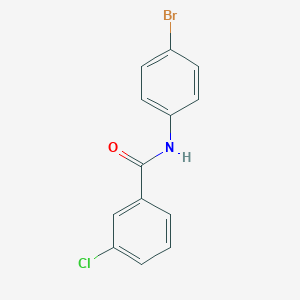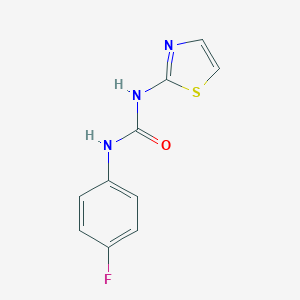![molecular formula C9H9ClN4S B183480 3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 41266-78-8](/img/structure/B183480.png)
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the CAS Number: 41266-78-8 and a molecular weight of 240.72 . It has a linear formula of C9H9ClN4S .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a study published in Scientific Reports described the synthesis of a similar compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, in a 92% yield .Molecular Structure Analysis
The 3D structure of this compound has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations were conducted to explore the properties of the compound, free from the influence of the crystal field . The DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical And Chemical Properties Analysis
The compound has a melting point range of 149-151 degrees Celsius . Its InChI Code is 1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Molecular Docking
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine has been identified as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Detailed structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) calculations, revealed significant insights into the molecule's crystal structure, conformation, and electronic properties. This compound showed potential for further drug design endeavors, particularly in the binding interactions at the 11β-HSD1 active site (Al-Wahaibi et al., 2019).
Fungicidal Activity
A series of substituted 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine derivatives were synthesized and tested for their fungicidal activity against various plant pathogens. Several compounds demonstrated strong in vitro and in vivo activity, with compounds like 8b, 8h, and 8i exhibiting broad-spectrum fungicidal properties. These findings highlight the potential of these compounds as promising candidates for fungicidal applications, with some showing superior efficacy against rice blast compared to phenazine-1-carboxylic acid (PCA) (Li et al., 2020).
Photophysicochemical Properties for PDT
Novel metal-free and metallo phthalocyanines containing 1,2,4-triazole groups connected to the phthalocyanine ring by an S-bridge were synthesized and characterized. These compounds were evaluated for their photophysical and photochemical properties to determine their usability as photosensitizers for photodynamic therapy (PDT) applications. The study highlighted the potential of these phthalocyanines in PDT, an essential area in medical treatment (Mısır et al., 2021).
Antimicrobial Activities
Various derivatives of 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine were synthesized and evaluated for their antibacterial and antifungal activity. The synthesized compounds showed significant activity against S. aureus (gram-positive) and E.coli (gram-negative) bacteria, as well as A. niger fungi. These findings underscore the potential of these compounds in developing new antibacterial and antifungal agents (Hussain et al., 2008).
Safety And Hazards
Zukünftige Richtungen
The compound and its derivatives may be considered for further drug design endeavors . The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices . Several adamantane-based drugs are currently used as efficient antiviral, anti-TB, and anticancer agents .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBMSTGDFPBEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353305 |
Source


|
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine | |
CAS RN |
41266-78-8 |
Source


|
| Record name | 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

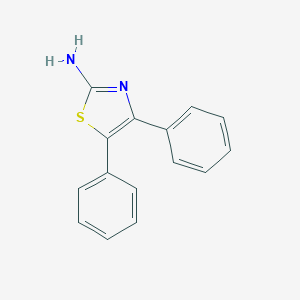
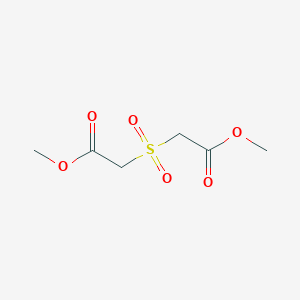
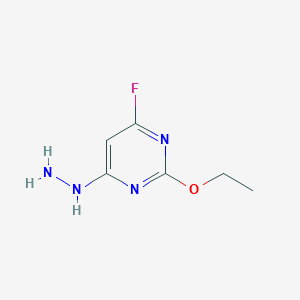
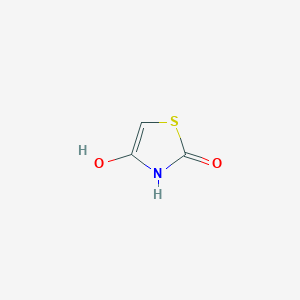

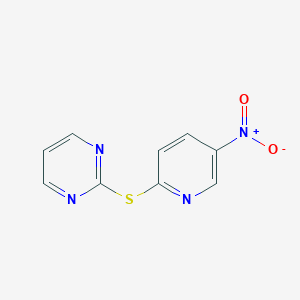
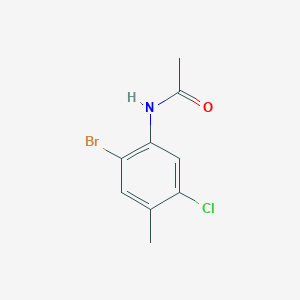
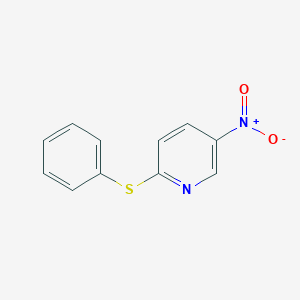
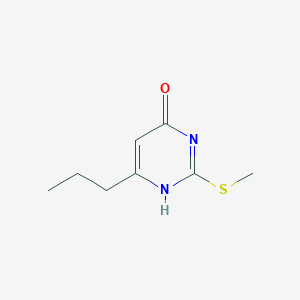
![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)
